CID 9912532

Beschreibung

Zofenopril calcium (chemical name: calcium (2S,4S)-1-[(2S)-3-(benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)pyrrolidine-2-carboxylate) is a sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug metabolized to its active form, zofenoprilat, which exhibits potent ACE inhibition alongside antioxidant and cardioprotective properties . Zofenopril calcium is highly lipophilic but has low water solubility (0.3 mg/mL), limiting its bioavailability . To address this, inclusion complexes with cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin) have been developed to enhance solubility . Clinically, it is used for hypertension and post-myocardial infarction management, with doses ranging from 15–60 mg/day .

Eigenschaften

CAS-Nummer |

81938-43-4 |

|---|---|

Molekularformel |

C22H23CaNO4S2 |

Molekulargewicht |

469.6 g/mol |

IUPAC-Name |

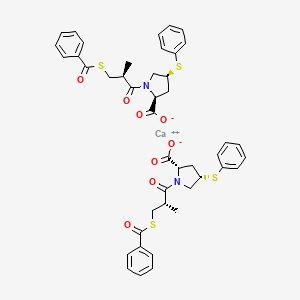

calcium bis((2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate) |

InChI |

InChI=1S/C22H23NO4S2.Ca/c1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17;/h2-11,15,18-19H,12-14H2,1H3,(H,25,26);/t15-,18+,19+;/m1./s1 |

InChI-Schlüssel |

ITYYOFPEROWRNL-BQBHMPFISA-N |

Isomerische SMILES |

C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3.C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3.[Ca+2] |

Kanonische SMILES |

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2] |

Aussehen |

Solid powder |

Andere CAS-Nummern |

81938-43-4 |

Piktogramme |

Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

SQ 26900 SQ 26991 SQ-26900 SQ-26991 Zofenil zofenopril zofenopril, calcium salt, (1(R*),2alpha,4alpha)-isomer Zofil |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of Zofenopril calcium involves multiple steps, starting from the appropriate pyrrolidine and benzoyl sulfanyl derivatives. The key steps include:

Formation of the Pyrrolidine Ring: This involves the cyclization of appropriate precursors under controlled conditions.

Introduction of Benzoyl Sulfanyl Groups: This step involves the reaction of the pyrrolidine derivative with benzoyl chloride in the presence of a base.

Formation of the Calcium Salt: The final step involves the reaction of the zofenopril intermediate with calcium ions to form the calcium salt.

Industrial Production Methods: : Industrial production of Zofenopril calcium follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of the pyrrolidine and benzoyl sulfanyl derivatives.

Purification: The crude product is purified using techniques such as crystallization and chromatography.

Formation of the Calcium Salt: The purified zofenopril intermediate is reacted with calcium ions to form the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Zofenoprilcalcium kann Oxidationsreaktionen eingehen, insbesondere an der Sulfhydrylgruppe.

Reduktion: Die Verbindung kann zu ihrem entsprechenden Sulfid reduziert werden.

Substitution: Zofenoprilcalcium kann Substitutionsreaktionen eingehen, insbesondere an der Benzoylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine und Alkohole.

Hauptprodukte

Oxidation: Das Hauptprodukt ist das entsprechende Sulfoxid oder Sulfon.

Reduktion: Das Hauptprodukt ist das entsprechende Sulfid.

Substitution: Die Hauptprodukte sind die substituierten Derivate von Zofenopril.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Zofenoprilcalcium übt seine Wirkung aus, indem es das Angiotensin-Converting-Enzym hemmt, das für die Umwandlung von Angiotensin I in Angiotensin II verantwortlich ist. Angiotensin II ist ein starkes Vasokonstriktor, das den Blutdruck erhöht. Durch die Hemmung dieses Enzyms reduziert Zofenoprilcalcium den Angiotensin-II-Spiegel, was zu einer Vasodilatation und einer anschließenden Senkung des Blutdrucks führt.

Molekulare Ziele und Pfade

Angiotensin-Converting-Enzym: Das primäre Ziel von Zofenoprilcalcium.

Reaktive Sauerstoffspezies: Zofenoprilcalcium reduziert die Produktion reaktiver Sauerstoffspezies, was zu seinen antioxidativen Wirkungen beiträgt.

Wirkmechanismus

Zofenopril calcium exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, Zofenopril calcium reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure .

Molecular Targets and Pathways

Angiotensin-Converting Enzyme: The primary target of Zofenopril calcium.

Reactive Oxygen Species: Zofenopril calcium reduces the production of reactive oxygen species, contributing to its antioxidant effects.

Vergleich Mit ähnlichen Verbindungen

Zofenopril vs. Enalapril

| Parameter | Zofenopril Calcium | Enalapril Maleate |

|---|---|---|

| Drug Class | Sulfhydryl ACE inhibitor | Non-sulfhydryl ACE inhibitor |

| Active Metabolite | Zofenoprilat | Enalaprilat |

| Bioactivation Speed | Faster hydrolysis | Slower hydrolysis |

| ACE Inhibition | IC₅₀ = 8 nM (SQ 26,703) | IC₅₀ = 23 nM (enalaprilat) |

| Cardioprotection | Antioxidant effects due to SH group | No intrinsic antioxidant activity |

| Dosing | 30–60 mg once daily | 10–20 mg once daily |

| Tolerability | No hypotension reported; similar AE profile | Comparable tolerability |

Key Findings :

- In a crossover study (20 healthy volunteers), both drugs achieved near-complete serum ACE inhibition for 6–8 hours, with residual effects at 24 hours. Zofenopril exhibited faster conversion to its active metabolite (higher metabolite-to-parent drug AUC ratio) .

- Blood pressure reductions were comparable, with systolic/diastolic decreases of 13–17 mmHg/9–12 mmHg for both .

Zofenopril vs. Captopril

| Parameter | Zofenopril Calcium | Captopril |

|---|---|---|

| Potency | Higher (IC₅₀ = 8 nM) | Lower (IC₅₀ = 23 nM) |

| Half-Life | Longer duration of action | Shorter duration |

| Antihypertensive Effect | Superior in SHR models (33 mmHg SBP reduction at 22 mg/kg) | 25 mmHg SBP reduction at 30 mg/kg |

| Tolerability | Lower cough incidence | Higher SH-related AEs (e.g., rash, dysgeusia) |

Key Findings :

- In preclinical studies, zofenopril demonstrated longer-lasting ACE inhibition in rats, dogs, and monkeys compared to captopril .

Zofenopril vs. Lisinopril

| Parameter | Zofenopril Calcium | Lisinopril |

|---|---|---|

| Prodrug Status | Yes (activated in liver) | No (active drug) |

| Onset of Action | Slower (requires hydrolysis) | Immediate |

| Elderly Patients | Comparable diastolic BP control | Similar efficacy |

Key Findings :

Zofenopril vs. Amlodipine

| Parameter | Zofenopril Calcium | Amlodipine |

|---|---|---|

| Mechanism | ACE inhibition | Calcium channel blockade |

| BP Reduction | -15.7/-12.0 mmHg (60 mg) | -17.1/-12.2 mmHg (10 mg) |

| Cardioprotection | Antioxidant and ACE effects | No direct cardiac benefits |

Key Findings :

- In a 12-week trial (303 patients), both drugs achieved similar BP control (61–62% patients normalized), but zofenopril offered additional cardioprotective benefits .

Zofenopril vs. Losartan

| Parameter | Zofenopril Calcium | Losartan |

|---|---|---|

| Mechanism | ACE inhibitor | Angiotensin II receptor blocker |

| Initial BP Reduction | Faster (1 month) | Slower |

| Cough Incidence | Low | Very low |

Key Findings :

- Zofenopril induced a more rapid initial BP reduction compared to losartan in hypertensive patients .

Pharmacokinetic and Solubility Considerations

- Renal and hepatic elimination pathways .

- Enalapril: Slower conversion to enalaprilat, with non-linear kinetics at higher doses .

- Solubility Enhancement: Zofenopril’s inclusion complex with 2-hydroxypropyl-β-cyclodextrin improved solubility by 4-fold .

Biologische Aktivität

Zofenopril calcium is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. As a prodrug, it is converted in the body to its active form, zofenoprilat, which exhibits significant biological activity through various mechanisms. This article explores the pharmacological properties, mechanisms of action, and clinical implications of zofenopril calcium, supported by relevant data tables and case studies.

Zofenopril calcium functions by inhibiting ACE, an enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing levels of angiotensin II, zofenopril leads to vasodilation, decreased blood pressure, and reduced workload on the heart. The active metabolite, zofenoprilat, has been shown to possess a high potency with an IC50 value of approximately 0.9 nM in heart tissue homogenates .

Pharmacokinetics

The pharmacokinetic profile of zofenopril calcium reveals that it has increased oral absorption and enhanced tissue penetration compared to other ACE inhibitors like captopril. The conversion from prodrug to active metabolite occurs rapidly in cardiac tissues due to the presence of cardiac esterases .

Table 1: Comparative Pharmacokinetics of Zofenopril Calcium and Other ACE Inhibitors

| Parameter | Zofenopril Calcium | Captopril | Enalapril |

|---|---|---|---|

| Oral Bioavailability | High | Moderate | High |

| Time to Peak Concentration | 1-2 hours | 1 hour | 1 hour |

| Half-Life | 10-12 hours | 2-3 hours | 11 hours |

| Active Metabolite | Zofenoprilat | Captoprilat | Enalaprilat |

| IC50 (Heart Tissue) | 0.9 nM | 23 nM | 12 nM |

Cardioprotective Properties

Zofenopril calcium has demonstrated significant cardioprotective effects in various preclinical and clinical studies. Its unique sulfhydryl group contributes to antioxidant properties that improve endothelial function and reduce oxidative stress during ischemic events. In isolated perfused hearts, zofenopril exhibited superior recovery of cardiac function after ischemia/reperfusion injury compared to captopril .

Clinical Studies

- Heart Failure Management : A placebo-controlled study involving patients with acute myocardial infarction (AMI) showed that zofenopril significantly reduced the risk of severe chronic heart failure and death when administered within 24 hours of symptom onset. The cumulative reduction in risk was reported as follows:

- Long-term Outcomes : In a study with 1556 patients randomized to receive either zofenopril or placebo, the one-year mortality rate was significantly lower in the zofenopril group (10.0% vs. 14.1%) indicating sustained benefits beyond initial treatment .

Table 2: Summary of Clinical Outcomes with Zofenopril Treatment

| Outcome Measure | Zofenopril Group (%) | Placebo Group (%) | Risk Reduction (%) |

|---|---|---|---|

| Mortality Rate (1 Year) | 10.0 | 14.1 | 29 |

| Incidence of Acute LV Failure | Reduced by 63 | N/A | N/A |

| Reduction in Angina Episodes (Long-term) | 56 | N/A | N/A |

Q & A

Q. What is the molecular mechanism of Zofenopril calcium as an ACE inhibitor, and how does its sulphydryl group influence pharmacological activity?

Zofenopril calcium is a prodrug metabolized to its active form, zofenoprilat , which inhibits angiotensin-converting enzyme (ACE) by binding to its zinc-coordinating domain via a sulphydryl (-SH) group. This structural feature enhances tissue penetration and prolongs ACE inhibition compared to carboxyl-containing ACE inhibitors (e.g., enalapril) . The sulphydryl group also reduces oxidative stress by scavenging free radicals, contributing to cardioprotective effects observed in myocardial infarction models .

Q. What validated analytical methods are recommended for quantifying Zofenopril calcium in preclinical samples?

High-performance liquid chromatography (HPLC) is the gold standard for quantifying Zofenopril calcium. Key parameters include:

- Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).

- Mobile phase : Acetonitrile:phosphate buffer (pH 2.5) in a 45:55 ratio.

- Detection : UV absorbance at 220 nm.

- Sample preparation : Plasma samples require protein precipitation with methanol (1:3 ratio) followed by centrifugation at 10,000 × g for 15 minutes .

Q. How does Zofenopril calcium improve outcomes in post-myocardial infarction patients, and what clinical trial designs support this?

The SMILE (Survival of Myocardial Infarction Long-term Evaluation) Study demonstrated that early administration (within 24 hours of infarction) reduces 1-year mortality by 29% in patients with left ventricular dysfunction. Trial design highlights:

- Population : 716 patients with acute myocardial infarction (AMI) and metabolic syndrome.

- Methodology : Randomized, double-blind, placebo-controlled, with primary endpoints of mortality and heart failure incidence.

- Dosage : 30–60 mg/day titrated based on renal function .

Advanced Research Questions

Q. How can researchers address contradictions in Zofenopril calcium’s efficacy data across heterogeneous patient subgroups?

Discrepancies may arise from variations in metabolic profiles (e.g., CYP polymorphisms) or comorbidities (e.g., renal impairment). Recommended steps:

Stratified analysis : Subgroup patients by renal function (eGFR < 60 mL/min/1.73 m²) or genetic markers (e.g., ACE I/D polymorphism) .

Pharmacokinetic modeling : Use nonlinear mixed-effects models (NONMEM) to account for inter-individual variability in zofenoprilat clearance .

Meta-analysis : Pool data from SMILE-4 and comparable trials to identify trends in underpowered subgroups .

Q. What methodologies are optimal for assessing Zofenopril calcium’s tissue-specific ACE inhibition in preclinical models?

- Ex vivo ACE activity assays : Homogenize tissues (aorta, heart) in 0.1 M phosphate buffer (pH 8.3) and measure hydrolysis of hippuryl-histidyl-leucine (HHL) via HPLC .

- Autoradiography : Use radiolabeled [³H]-Zofenopril to map ACE density in vascular endothelia .

- Pressure myography : Assess vasodilation in isolated arteries pre-treated with Zofenopril calcium to quantify endothelial-dependent relaxation .

Q. How does Zofenopril calcium compare to other ACE inhibitors in reducing oxidative stress, and what experimental models validate this?

Zofenopril calcium outperforms ramipril and lisinopril in:

- Lipid peroxidation : Reduces malondialdehyde (MDA) levels by 34% in hypertensive rat models vs. 18% for ramipril .

- Calcium cycling : Enhances sarcoplasmic reticulum (SR) calcium uptake by 22% in cardiomyocytes, mitigating ischemia-reperfusion injury .

- Clinical outcomes : Pooled SMILE data show a 14% lower incidence of recurrent infarction compared to ramipril .

Q. What strategies mitigate confounding factors when evaluating Zofenopril calcium’s impact on arterial stiffness?

- Standardized measurement : Use the Arteriograph device to calculate pulse wave velocity (PWV) and augmentation index (AIx) in a temperature-controlled environment .

- Covariate adjustment : Include baseline brachial systolic pressure, age, and serum uric acid in multivariate regression models .

- Blinding : Ensure triple-blinding (participant, clinician, analyst) to reduce observer bias in clinical trials .

Methodological Resources

- Chromatography : Refer to USP33 guidelines for calcium quantification via atomic absorption spectroscopy .

- Data visualization : Use Aneuvis for interactive analysis of chromosomal ploidy in single-cell studies (e.g., Zofenopril’s genotoxicity screening) .

- Trial protocols : Adapt the SMILE Study’s inclusion/exclusion criteria for AMI populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.